(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-4-1-2-8-6(4)9-5/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMTWIWOEJYQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1CC(O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3r,3as,6ar Hexahydrofuro 2,3 B Furan 3 Ol
Strategies Utilizing Chiral Pool Precursors
Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. This approach transfers the existing chirality of the starting material to the final product, often simplifying the synthetic process.
A prevalent strategy for synthesizing (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol involves the cyclization of 2,3-dihydrofuran (B140613) with glycolaldehyde (B1209225). nih.gov This reaction can be catalyzed by various Lewis acids, and while it can achieve high diastereoselectivity, obtaining high enantioselectivity directly has proven challenging. researchgate.netacs.org One approach describes a one-step diastereoselective synthesis with a ratio of up to 98:2, utilizing catalysts formed from tin(II) triflate and chiral ligands. nih.gov To achieve the desired enantiopurity, an enzymatic resolution step is often employed. nih.govacs.org For instance, a cycloadduct with 15% enantiomeric excess (ee) can be acetylated and then subjected to an enzymatic process to yield the optically pure alcohol. acs.org
An enantioselective synthesis has been developed starting from commercially available sugar derivatives, which involves key steps such as a substrate-controlled hydrogenation, a Lewis acid-catalyzed anomeric reduction, and a Baeyer-Villiger oxidation. researchgate.net Another route begins with S-2,3-O-isopropylideneglyceraldehyde, a carbohydrate-derived building block, to establish the required stereochemistry. acs.orgnih.gov
Table 1: Selected Catalysts for the Cyclization of 2,3-Dihydrofuran and Glycolaldehyde
| Catalyst System | Diastereoselectivity (anti:syn) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Cu((S,S)-Ph-pybox)2 | Moderate | Low | acs.org |
| Sn((S,S)-Ph-pybox)2 | N/A | 15% | acs.org |
| MnBr2 and (S,S)-Ph-pybox | 98:2 | 46% (73:27 er) | acs.org |
| Schreiner's thiourea (B124793) | N/A | >99% (after enzymatic resolution) | researchgate.netresearchgate.net |
Data represents selected findings and may not be exhaustive.
An enantioselective synthesis for both the (3R,3aS,6aR) and (3S,3aR,6aS) enantiomers of hexahydrofuro[2,3-b]furan-3-ol has been reported starting from (3R)-diethyl malate (B86768) and (3S)-diethyl malate, respectively. google.com This approach utilizes the inherent chirality of the malate ester to direct the formation of the target molecule in an optically pure form. google.com The chemistry often involves the generation of alkoxide enolates from the starting malate, which are then subjected to diastereoselective alkylation. orgsyn.org
De Novo Asymmetric Synthetic Approaches
De novo strategies build the molecule from achiral precursors, introducing the required stereocenters using asymmetric catalysts or reagents during the synthesis.
A concise, one-pot synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has been achieved using a [2+2]-photocycloaddition reaction. nih.govresearchgate.net This method uses furan (B31954) and a Cbz-protected glycol aldehyde as starting materials, which themselves can be derived from wood-based sources. researchgate.netnih.gov The photochemical reaction is followed by hydrogenation and a lipase-catalyzed kinetic resolution, which affords the target compound in high yield and with an enantiomeric excess of up to 99%. nih.govresearchgate.net This approach is noted for its efficiency, though photochemical reactions can sometimes be challenging to scale up for industrial production. acs.orggoogle.com The reaction involves irradiating the mixture with a medium-pressure mercury lamp to form an oxetane (B1205548) intermediate, which is then rearranged to the desired furofuranol structure. blogspot.comgoogle.com
Two efficient synthetic routes have been developed based on a diastereoselective Michael addition of nitromethane (B149229) as a key step. acs.orgnih.gov Both pathways start from the chiral building block S-2,3-O-isopropylideneglyceraldehyde. acs.orgnih.gov The initial aldehyde is converted into an unsaturated ester (enoate). acs.org The crucial Michael addition of nitromethane to this enoate proceeds with high diastereoselectivity, favoring the syn isomer with a ratio of 97:3. acs.org
Anti-Aldol Reactions with Chiral Auxiliaries or Catalysis
A highly stereoselective synthetic route to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol relies on an ester-derived titanium enolate-based anti-aldol reaction as the pivotal step. nih.govnih.govresearchgate.net This methodology utilizes a chiral auxiliary, specifically tosylamidoindanol, to direct the stereochemical outcome of the reaction, ultimately affording the target compound in high optical purity (>99% enantiomeric excess, ee). nih.govnih.gov The synthesis begins with the esterification of the chiral auxiliary with an appropriate acid, followed by the generation of a titanium enolate. nih.gov This enolate then undergoes a highly diastereoselective anti-aldol reaction. nih.govresearchgate.net
The subsequent steps to convert the aldol (B89426) adduct into the final product involve protecting the newly formed hydroxyl group, reducing the ester, and performing a Swern oxidation to yield an aldehyde. nih.gov This aldehyde is then protected as a methyl acetal (B89532). nih.gov Ozonolysis of the acetal, followed by reduction and exposure to aqueous acid, triggers deprotection and acid-catalyzed cyclization to furnish the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. nih.gov The chiral auxiliary can be recovered in nearly quantitative yield, adding to the efficiency of this route. nih.gov This anti-aldol strategy provides a reliable method for accessing the optically pure bis-THF ligand. nih.govresearchgate.net
Table 1: Key Steps in the Anti-Aldol Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
| Step | Description | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| 1 | Anti-Aldol Reaction | Ester-derived titanium enolate with tosylamidoindanol chiral auxiliary | Highly stereoselective formation of the anti-aldol adduct | nih.govnih.gov |
| 2 | Hydroxyl Protection | 3,4-Dihydro-2H-pyran (DHP), PPTS | Protection as a tetrahydropyranyl (THP) ether | nih.gov |
| 3 | Ester Reduction | Lithium aluminum hydride (LiAlH₄) | Formation of the corresponding alcohol; recovery of chiral auxiliary | nih.gov |
| 4 | Oxidation & Acetal Formation | Swern oxidation, then methyl acetal formation | Conversion to aldehyde and subsequent protection | nih.gov |
| 5 | Ozonolysis & Reduction | Ozone (O₃), then dimethyl sulfide (B99878) (Me₂S) and NaBH₄ | Cleavage and reduction to a diol | nih.gov |
Organocatalytic Condensation and Cyclization Strategies
Organocatalysis presents an alternative approach for the synthesis of the hexahydrofuro[2,3-b]furan-3-ol core structure. researchgate.netresearchgate.net These methods often involve the condensation of 2,3-dihydrofuran with glycolaldehyde or its derivatives, catalyzed by small organic molecules. researchgate.netresearchgate.netnih.gov One such strategy employs Schreiner's thiourea catalyst to promote the condensation, which is then followed by a lipase-catalyzed kinetic resolution to obtain the enantiopure target alcohol. researchgate.netresearchgate.net This one-pot process combines organocatalysis and biocatalysis to streamline the synthesis. researchgate.netresearchgate.net
Another organocatalytic method utilizes a diphenylprolinol-catalyzed cross-aldol reaction between polymeric ethyl glyoxylate (B1226380) and an aldehyde, which serves as the key enantioselective and diastereoselective step. researchgate.net While some transition-metal-based Lewis acids with chiral ligands have been explored for the condensation of 2,3-dihydrofuran and glycolaldehyde, they have shown high diastereoselectivity but only low to moderate enantioselectivity. researchgate.net The use of hexafluoroisopropyl alcohol (HFIP) as an additive has been shown to improve the yield of the condensation reaction in certain systems. researchgate.net
Table 2: Organocatalysts in the Synthesis of Hexahydrofuro[2,3-b]furan-3-ol
| Catalyst Type | Reactants | Key Features | Outcome | Reference |
|---|---|---|---|---|
| Thiourea | 2,3-Dihydrofuran, Glycolaldehyde | One-pot condensation followed by enzymatic resolution | High enantiomeric excess (>99% ee) after resolution | researchgate.netresearchgate.net |
| Diphenylprolinol | Polymeric ethyl glyoxylate, Aldehyde | Highly enantio- and diastereoselective cross-aldol reaction | Forms a key diol intermediate for the target | researchgate.net |
| Acids | 2,3-Dihydrofuran, Glycolaldehyde | Simple acid catalysis (e.g., acetic acid, TFA) | Catalyzes the condensation reaction | researchgate.net |
Chemoenzymatic Synthetic Routes
Chemoenzymatic strategies are prominent in the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, leveraging the high selectivity of enzymes for critical transformations. These routes typically involve a chemical synthesis of a racemic or prochiral intermediate, followed by an enzymatic step to introduce or resolve the chirality, leading to the desired enantiomerically pure product.
Lipase-Catalyzed Kinetic Resolution of Racemic Hexahydrofuro[2,3-b]furan-3-ol
One of the most widely employed chemoenzymatic methods is the kinetic resolution of racemic hexahydrofuro[2,3-b]furan-3-ol using lipases. nih.govnih.gov This process involves the enantioselective acylation of the racemic alcohol. acs.orgthieme-connect.com A lipase (B570770) selectively catalyzes the acylation of one enantiomer (typically the (3S,3aR,6aS)-enantiomer) faster than the other, leaving the desired (3R,3aS,6aR)-enantiomer unreacted. acs.orgthieme-connect.comamazonaws.com The resulting mixture of the acylated product and the unreacted alcohol can then be separated chromatographically. acs.orgthieme-connect.com
Various lipases have been successfully used, including Pig Pancreatic Lipase (PPL) and lipases from Pseudomonas cepacia and Candida antarctica (CALB). acs.orgthieme-connect.comamazonaws.compolimi.it The choice of acyl donor, such as propionic anhydride (B1165640) or vinyl acetate, and the solvent system (e.g., methyl tert-butyl ether - MTBE) are critical for optimizing the reaction's efficiency and selectivity. acs.orgthieme-connect.comamazonaws.com This method consistently produces the target alcohol with very high enantiomeric excess, often exceeding 99% ee. acs.orgthieme-connect.com
Table 3: Lipase-Catalyzed Kinetic Resolution of (±)-Hexahydrofuro[2,3-b]furan-3-ol
| Lipase | Acyl Donor | Solvent | Yield of (-)-Alcohol | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Pig Pancreatic Lipase (PPL) | Propionic anhydride | MTBE | 43% | 99% | acs.orgthieme-connect.com |
| Lipase PS-800 | Not specified | H₂O/buffer | Not reported | >98% | acs.org |
Enzymatic Transformations of Precursors
Enzymes are also utilized in the transformation of precursors to generate key chiral building blocks for the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. A notable example is the use of a high-yielding fermentation process fed by sunflower oil to produce monopotassium (2R,3S)-isocitric acid. acs.org This naturally derived chiral starting material is then converted through a series of chemical steps into the target bicyclic alcohol. acs.orgresearchgate.net This approach leverages a biological process to establish the initial stereochemistry, avoiding the need for resolution later in the synthetic sequence. acs.org In other routes, an enzymatic process is used to enhance the enantiomeric purity of the product following a diastereoselective cyclization reaction. nih.gov These methods highlight the power of integrating biocatalysis at various stages of a synthetic plan to achieve high optical purity efficiently. nih.govacs.org
Radical Cyclization Approaches to Furo[2,3-b]furan Skeletons
Early synthetic approaches to the furo[2,3-b]furan skeleton employed radical cyclization reactions. acs.org One such process involved the use of tributyltin hydride in conjunction with an ozonolytic alkene cleavage. acs.orggoogle.com While capable of forming the desired bicyclic ring system, this method was found to be cost-inefficient and not easily scalable for large-scale production. acs.org Furthermore, these radical-based syntheses often result in racemic mixtures of the product, necessitating a subsequent, and often inefficient, resolution step. acs.orggoogle.com The enzymatic resolution of the product from one such radical cyclization route yielded the desired enantiomer in only 95% ee. acs.org The use of hazardous reagents like tributyltin hydride also presents significant safety and environmental concerns, limiting the practicality of this approach for industrial manufacturing. google.com
Optimization of Synthetic Pathways for Yield and Selectivity
Catalyst Development and Screening for Stereocontrol
The stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol relies heavily on the use of specific catalysts to control the three-dimensional arrangement of the molecule. A variety of catalytic systems have been developed to achieve high diastereoselectivity and enantioselectivity.
One approach involves a one-step diastereoselective cycloaddition of glycolaldehyde and 2,3-dihydrofuran. nih.gov This reaction has been effectively catalyzed by systems formed from tin(II) triflate in combination with common chiral ligands such as BINAP and Evans's box ligands, achieving a diastereomeric ratio of up to 98:2. nih.gov Another strategy employs organocatalysis, where Schreiner's thiourea catalyst (at 1 mol-%) has been used for the condensation of 1,2-dihydrofuran and glycolaldehyde. researchgate.net This is often followed by a lipase-catalyzed kinetic resolution to obtain the target alcohol with greater than 99% enantiomeric excess (ee). researchgate.net
For syntheses starting from S-2,3-O-isopropylideneglyceraldehyde, a diastereoselective Michael addition of nitromethane is a key step. acs.orgnih.gov The use of a strong base catalyst, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in methanol (B129727) at ambient temperature resulted in high diastereoselectivity, affording a syn/anti ratio of 97:3. acs.org In other routes, titanium enolates derived from esters have been used to perform highly stereoselective anti-aldol reactions. nih.gov This method utilizes a tosylamidoindanol chiral auxiliary to achieve the desired product in high optical purity (>99% ee). nih.govresearchgate.net
Catalyst Performance in Stereoselective Synthesis
| Catalyst/System | Reaction Type | Key Outcome | Reference |
|---|---|---|---|
| Tin(II) triflate with BINAP or Evans's box ligands | Cycloaddition | Diastereomeric ratio up to 98:2 | nih.gov |
| Schreiner's thiourea catalyst | Condensation | Enables organocatalytic process | researchgate.net |
| Lipase | Enzymatic Kinetic Resolution | Achieves >99% ee | researchgate.net |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Michael Addition | syn/anti ratio of 97:3 | acs.org |
| Ester-derived Titanium enolate with tosylamidoindanol auxiliary | Anti-Aldol Reaction | >99% ee | nih.gov |
Reaction Condition Optimization (e.g., Solvent Effects, Temperature Control)
Optimizing reaction conditions such as temperature, solvent, and reagent addition rates is critical for maximizing yield and stereochemical purity while minimizing side reactions.
Temperature control is a frequently cited parameter for achieving high selectivity. In a multi-step synthesis involving a Nef oxidation and cyclization cascade, it was found that keeping the temperature below -5 °C during the acid quench could enhance the α/β-anomeric ratio of a key lactone acetal intermediate (8b) from 3-4:1 to 6:1. acs.org Similarly, during the final acid-catalyzed cyclization to form the target alcohol (2), adding the aqueous HCl solution over several hours while maintaining the temperature below -5 °C was crucial to prevent acid-catalyzed elimination byproducts. acs.org In contrast, a reduction step using lithium borohydride (B1222165) (LiBH₄) in tetrahydrofuran (B95107) (THF) was conducted at an elevated temperature of 50 °C to ensure the reaction proceeded smoothly. acs.org
The choice of solvent is also a determining factor. For the Michael addition of nitromethane to an enoate, methanol was found to be a suitable solvent when used with the DBU catalyst at ambient temperature. acs.org The synthesis of an enoate intermediate (5a) via a Horner-Wadsworth-Emmons reaction was effectively carried out in an aqueous THF solvent system. acs.org The high water solubility of the final product (2) can make isolation from aqueous workups difficult. acs.org An optimized process addresses this by neutralizing the acidic cyclization mixture with triethylamine (B128534) and performing a solvent-switch to ethyl acetate, which facilitates the precipitation of salts and simplifies isolation. acs.org
Optimized Reaction Conditions
| Reaction Step | Parameter | Condition | Purpose/Outcome | Reference |
|---|---|---|---|---|
| Acid Quench of Lactone Acetal (8b) | Temperature | Keep < -5 °C | Enhance α/β-anomeric ratio to 6:1 | acs.org |
| Final Cyclization with HCl | Temperature | Keep < -5 °C | Avoid elimination byproducts | acs.org |
| Reduction of Lactone Acetal (α-8a) | Temperature | 50 °C | Smooth reduction with LiBH₄ in THF | acs.org |
| Product Isolation | Solvent | Solvent-switch to ethyl acetate | Improves isolation of water-soluble product | acs.org |
Impurity Profiling in Synthetic Batches
The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol can generate several structurally related impurities, primarily diastereomers and enantiomers, which must be identified and controlled to ensure the quality of the final product.
A significant impurity is the exo-diastereoisomer, (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol. google.com Batches produced from the reduction and cyclization of impure intermediates can be heavily contaminated with this isomer, resulting in an endo:exo ratio of approximately 8:2. google.com Another common type of impurity arises from incomplete diastereoselectivity earlier in the synthesis. For instance, a Michael addition step might produce a mixture of syn and anti congeners; in one unoptimized case, the syn/anti ratio was limited to 85:15, making the anti-isomer a notable impurity. acs.org
Intermediate stages can also introduce impurities that carry through to the final product if not removed. The formation of lactone acetals can result in a mixture of four diastereomeric forms. acs.org Specifically, the lactone acetal intermediate α-8a can be contaminated with its anomer, β-8a. amazonaws.com
Analytical methods, particularly gas chromatography (GC), are extensively used for impurity profiling. Specific GC methods have been developed to separate and quantify the desired product from its enantiomer and other diastereomers. amazonaws.com For example, one GC method recorded retention times of 27.1 minutes for the target product (2) and 27.3 minutes for its enantiomer, (3S,3aR,6aS)-hexahydro-furo[2,3-b]furan-3-ol. amazonaws.com Another analysis showed the diastereomeric ratio of the desired product to an impurity at 98.2:1.8, with distinct GC retention times of 3.20 min and 3.09 min, respectively. allfordrugs.com In addition to GC, Mosher ester analysis has been used to confirm the optical purity, showing >99% ee in a stereoselective anti-aldol route. nih.gov
Common Impurities and Analytical Data
| Impurity Name/Type | Context | Analytical Detail | Reference |
|---|---|---|---|
| (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol | exo-diastereomer | Major contaminant, can result in 8:2 endo:exo ratio | google.com |
| anti-diastereomer | From Michael addition | Observed in an 85:15 syn/anti ratio in one process | acs.org |
| β-8a anomer | Impurity in α-8a intermediate | Separated by GC (retention times: α-8a 24.9 min, β-8a 25.5 min) | amazonaws.com |
| (3S,3aR,6aS)-hexahydro-furo[2,3-b]furan-3-ol | Enantiomer of final product | Separated by GC (retention times: desired 27.1 min, enantiomer 27.3 min) | amazonaws.com |
Stereochemical Control and Diastereoselective Processes
Control of cis-Fusion in the Hexahydrofuro[2,3-b]furan (B8680694) System
The hexahydrofuro[2,3-b]furan ring system is characterized by the fusion of two tetrahydrofuran (B95107) rings. This fusion can result in either a cis or trans configuration. In the context of (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol and its derivatives, the cis-fused scaffold is the biologically relevant and desired geometry. The thermodynamic stability of the cis-fused system is generally greater than that of the trans-fused isomer, which is a key principle exploited in its synthesis.
The establishment of the cis-fusion is typically achieved during the final ring-closing step of the synthesis. A common strategy involves the acid-catalyzed cyclization of a linear precursor containing two hydroxyl groups positioned appropriately. For instance, the cyclization of a diol intermediate under acidic conditions proceeds via the formation of an oxonium ion, followed by an intramolecular nucleophilic attack by the second hydroxyl group. This intramolecular SN2-type reaction is sterically directed to form the less strained cis-fused bicyclic system.
One stereoselective methodology for constructing cis-fused perhydrofuro[2,3-b]furans involves a one-pot ozonolysis and acid-mediated acetalization of intermediates derived from sugar-based allyl vinyl ethers. researchgate.net This approach ensures the desired stereochemical outcome at the ring junction. The Paal-Knorr furan (B31954) synthesis, an acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is another fundamental method that produces the furan ring, which upon reduction, can lead to the tetrahydrofuran system. organic-chemistry.org The inherent conformational preferences of the reaction intermediates guide the cyclization towards the thermodynamically favored cis-fused product.
Strategies for Achieving (3R,3aS,6aR) Configuration
Achieving the specific (3R,3aS,6aR) configuration of the final alcohol product requires precise control over multiple stereocenters throughout the synthesis. Most synthetic strategies employ a chiral pool approach, starting from an enantiomerically pure building block that dictates the absolute stereochemistry of the final product.
A prominent starting material is S-2,3-O-isopropylideneglyceraldehyde, which serves as the source of chirality. acs.orgnih.gov One successful route involves a diastereoselective Michael addition of nitromethane (B149229) to an α,β-unsaturated ester derived from this glyceraldehyde. acs.orgnih.gov This reaction predominantly forms the syn congener. Subsequent steps, including a Nef oxidation and cyclization, yield a key lactone acetal (B89532) intermediate. This intermediate is then reduced and cyclized under acidic conditions to furnish the target (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. acs.orgnih.gov
Another powerful strategy utilizes a stereoselective anti-aldol reaction. nih.gov An ester-derived titanium enolate can be reacted with a suitable aldehyde in an asymmetric anti-aldol reaction to establish two of the key stereocenters with high enantioselectivity. nih.gov The resulting aldol (B89426) product is then elaborated through a series of steps, including ozonolysis and reduction, to generate a diol precursor. An acid-catalyzed cyclization of this diol ultimately yields the desired (3R,3aS,6aR)-configured bis-THF alcohol with high optical purity (>99%). nih.gov
Other approaches include a one-step diastereoselective cycloaddition of glycolaldehyde (B1209225) and 2,3-dihydrofuran (B140613), catalyzed by tin(II) triflate and chiral ligands, which can produce the desired product with a diastereomeric ratio of up to 98:2. acs.org
Analysis of Diastereomeric and Enantiomeric Purity
The confirmation of stereochemical integrity is paramount. A combination of chromatographic and spectroscopic techniques is employed to determine the diastereomeric and enantiomeric purity of this compound and its synthetic intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry and diastereomeric ratio of products. magritek.com The distinct chemical environments of protons and carbons in different diastereomers lead to unique sets of signals in ¹H and ¹³C NMR spectra, allowing for their identification and quantification. wikipedia.orgnih.govyoutube.com For example, the diastereoselectivity of the Michael addition of nitromethane to produce syn and anti congeners can be determined by ¹H NMR analysis. acs.org
Gas Chromatography (GC) using chiral stationary phases is widely used for separating and quantifying enantiomers and diastereomers of volatile compounds. gcms.cznih.gov For instance, the enantiomeric excess of the starting material, S-2,3-O-isopropylideneglyceraldehyde, and the final product can be determined using a Betadex column. amazonaws.com Different stereoisomers will have different retention times on the chiral column, allowing for their separation and quantification. amazonaws.com
High-Performance Liquid Chromatography (HPLC) is another indispensable technique, particularly for the separation of less volatile compounds. mdpi.comcsfarmacie.cz Chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives, are commonly used for the direct separation of enantiomers. nih.govmdpi.com Alternatively, diastereomers can be separated on standard silica gel or reversed-phase columns. mdpi.comresearchgate.net This is often achieved by derivatizing the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated using achiral chromatography. nih.gov
Table 1: Exemplary Chromatographic Methods for Stereoisomer Analysis This table is interactive. You can sort and filter the data.
| Analyte | Method | Column/Stationary Phase | Key Parameters | Outcome | Reference |
|---|---|---|---|---|---|
| S-2,3-O-isopropylidene-glyceraldehyde | GC | Betadex | Initial Temp: 80°C, Ramp: 4°C/min, Final Temp: 180°C | Separation of S- and R-enantiomers with distinct retention times (15.9 min vs 16.2 min). | amazonaws.com |
| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | GC | Betadex | Initial Temp: 80°C, Ramp: 4°C/min, Final Temp: 180°C | Separation of the target enantiomer from its (3S,3aR,6aS) counterpart (Retention times: 27.1 min vs 27.3 min). | amazonaws.com |
| Furan Derivatives | HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Not specified | Direct separation of stereoisomers (enantiomers and geometrical isomers). | nih.gov |
Determining the absolute configuration of a newly synthesized chiral alcohol is a critical step. Mosher ester analysis is a widely used NMR-based method for this purpose. nih.govspringernature.com The technique involves converting the alcohol of unknown stereochemistry into two diastereomeric esters by reacting it separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. stackexchange.comsemanticscholar.org
The resulting diastereomeric Mosher esters are then analyzed by ¹H NMR spectroscopy. researchgate.net Due to the anisotropic effect of the phenyl group in the MTPA moiety, which adopts a specific conformation, the protons on either side of the newly formed ester will experience different shielding or deshielding effects. stackexchange.com By comparing the chemical shifts (δ) of corresponding protons in the spectra of the (R)-MTPA ester and the (S)-MTPA ester, a difference (Δδ = δS - δR) is calculated for protons on both sides of the stereocenter. nih.govresearchgate.net A consistent positive or negative sign for the Δδ values on one side of the molecule and the opposite sign on the other side allows for the unambiguous assignment of the absolute configuration of the original alcohol. springernature.comsemanticscholar.org This method was used to confirm the >99% optical purity of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol in a stereoselective synthesis. nih.gov
Epimerization Studies and Control in Synthetic Intermediates
In the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, epimerization can be a concern at various stages. For example, in one route, a photochemical addition was found to be highly diastereoselective but furnished the incorrect exo-2 diastereomer, which required an epimerization step to be converted to the desired endo-2 congener. acs.org
Reactivity and Chemical Transformations of 3r,3as,6ar Hexahydrofuro 2,3 B Furan 3 Ol
Reactions Involving the Hydroxyl Group
The secondary alcohol at the C-3 position is the primary site of chemical reactivity, allowing for the introduction of a wide variety of functional groups.
The hydroxyl group of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is readily converted into esters and carbonates. Of particular significance is its conversion into an activated carbonate, which serves as a highly efficient acylating agent for coupling reactions. This strategy is a cornerstone in the synthesis of the HIV protease inhibitor Darunavir. acs.orgchemicalbook.com The alcohol is typically reacted with an activating agent, such as 4-nitrophenyl chloroformate, to form an activated carbonate like (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate. pharmaffiliates.comsigmaaldrich.com This intermediate then reacts smoothly with an amine to form a stable carbamate (B1207046) linkage. acs.org
Table 1: Examples of Activated Carbonate Formation and Subsequent Coupling
| Activated Carbonate | Reactants | Purpose |
|---|---|---|
| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, 4-nitrophenyl chloroformate | Forms a stable, reactive intermediate for coupling with amines. pharmaffiliates.comsigmaaldrich.com |
This alkoxycarbonylation with an activated mixed carbonate is a key step for introducing the bis-tetrahydrofuran (bis-THF) moiety into the final drug structure. acs.org
While less commonly documented in the context of its use as a pharmaceutical intermediate compared to carbonate formation, the hydroxyl group of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol can undergo etherification. Standard Williamson ether synthesis conditions, involving deprotonation with a strong base to form an alkoxide followed by reaction with an alkyl halide, can be applied to form ethers. This reaction pathway offers a method to introduce different alkyl or aryl groups at the 3-position, modifying the molecule's steric and electronic properties.
The secondary alcohol can be oxidized to the corresponding ketone, (3aS,6aR)-hexahydrofuro[2,3-b]furan-3-one. This transformation is synthetically useful, not only for accessing the ketone derivative itself but also as a strategy for stereochemical control. For instance, if a synthesis produces a mixture of alcohol diastereomers, oxidation to the single ketone followed by a stereoselective reduction can yield the desired single alcohol isomer in higher purity. The reduction of the ketone form using reagents like sodium borohydride (B1222165) (NaBH₄) to produce (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has been described. allfordrugs.com
Table 2: Oxidation and Reduction for Stereochemical Control
| Reaction | Reagent Example | Product | Purpose |
|---|---|---|---|
| Oxidation | Pyridinium chlorochromate (PCC) | (3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-one | Conversion of the alcohol to a ketone. |
This oxidation-reduction sequence allows for the inversion of stereochemistry at the C-3 position, providing access to other isomers if needed.
Transformations of the Bicyclic Ring System
The fused hexahydrofuro[2,3-b]furan (B8680694) scaffold is generally robust. However, under certain reaction conditions, the ring system can be modified.
The saturated bis-THF ring system is chemically stable under most conditions, including those used for esterification and mild oxidation. However, harsh conditions, particularly strong acids, can promote elimination or rearrangement reactions. acs.org For example, during synthetic procedures, attempts to accelerate cyclization reactions with strong acids or high temperatures can lead to the elimination of water from the tetrahydrofuran (B95107) moiety. acs.org While complete ring-opening of the saturated system is not a common synthetic goal, related furan (B31954) and dihydrofuran systems are known to undergo ring-opening, often promoted by Lewis acids or reagents like hexafluoroisopropanol (HFIP), to generate linear intermediates. escholarship.orgmdpi.com
Direct functionalization of the C-H bonds on the pre-formed hexahydrofuro[2,3-b]furan ring system is challenging and not a typical synthetic strategy. Instead, functionalization of the tetrahydrofuran rings is achieved by using appropriately substituted precursors during the synthesis of the bicyclic system. acs.orggoogle.com Various synthetic routes have been developed that start from chiral materials like S-2,3-O-isopropylideneglyceraldehyde or furan itself, building the complex ring system with the required stereochemistry and functionality in a stepwise manner. nih.govnih.govacs.org This approach allows for the introduction of substituents at various positions on the rings before the final bicyclic alcohol is formed.
Interconversion Between Diastereomers
The stereochemistry of the hydroxyl group at the C-3 position and the fusion of the two tetrahydrofuran rings in hexahydrofuro[2,3-b]furan-3-ol are critical for its utility as a synthetic building block, particularly in the synthesis of HIV protease inhibitors like Darunavir. chemicalbook.comchemdad.compharmaffiliates.com The desired diastereomer is typically the (3R,3aS,6aR) or endo configuration. However, several synthetic routes can lead to the formation of other diastereomers, such as the exo isomer, necessitating methods for their interconversion.
One notable instance where diastereomeric interconversion is required arises from certain synthetic approaches that yield the incorrect stereoisomer. For example, a photochemical addition reaction has been reported to produce the undesired exo-2 diastereomer, which then requires epimerization to the therapeutically relevant endo-2 congener. acs.org
Another documented strategy for interconversion involves a two-step sequence. In this approach, a palladium-catalyzed hydrogenolysis can lead to the formation of an epimer of the target bis-THF alcohol. researchgate.net This epimer can be converted to the desired (3R,3aS,6aR)-diastereomer through an oxidation-reduction pathway. The alcohol is first oxidized to the corresponding ketone, which is then subjected to a highly selective reduction to furnish the desired alcohol with the correct stereochemistry. researchgate.net
Synthetic routes starting from derivatives of 2,3-dihydroxy-propionaldehyde can result in a mixture of diastereomers. google.com For instance, a sequence involving a Nef reaction, reduction, and intramolecular cyclization can produce the target (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (the endo form) contaminated with its exo-diastereoisomer, (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol. The ratio of these diastereomers has been reported to be approximately 8:2 (endo:exo). google.com
The table below summarizes key findings related to the formation and interconversion of diastereomers of hexahydrofuro[2,3-b]furan-3-ol.
| Process | Starting Material/Intermediate | Transformation | Outcome/Product | Reference |
| Epimerization | exo-2 diastereomer | Epimerization | endo-2 congener | acs.org |
| Oxidation-Reduction | Epimer of bis-THF alcohol | 1. Oxidation to ketone2. Selective reduction | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | researchgate.net |
| Cyclization | Derivative from Nef reaction/reduction | Intramolecular cyclization | Mixture of endo and exo diastereomers (approx. 8:2 ratio) | google.com |
Synthetic Utility As a Chiral Building Block in Complex Molecule Synthesis
Role as a Key Intermediate for Diverse Molecular Scaffolds
The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety is most famously recognized as the P2 ligand in several potent HIV protease inhibitors. acs.orglookchem.com Its significance lies in its ability to maximize hydrogen bonding and hydrophobic interactions within the S2 subsite of the HIV protease enzyme. lookchem.com This interaction is critical for the efficacy and resistance profile of drugs incorporating this scaffold.
The primary application of this chiral building block is in the synthesis of Darunavir (TMC-114), a second-generation HIV protease inhibitor approved by the FDA. lookchem.comnih.gov Darunavir was specifically designed to be effective against drug-resistant HIV strains, and the inclusion of the bis-tetrahydrofuran (bis-THF) moiety is a key factor in its robust performance. acs.orglookchem.com The compound is also a key component in the synthesis of Brecanavir (GW640385), another HIV protease inhibitor. lookchem.com
The synthesis of these complex antiviral agents relies on the availability of enantiomerically pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. nih.govnih.gov Various synthetic routes have been developed to produce this intermediate on an industrial scale, starting from materials like L-ascorbic acid, D-glyceraldehyde derivatives, or through chemoenzymatic processes. acs.orglookchem.comresearchgate.net For instance, a practical synthesis has been described starting from monopotassium isocitrate, which is obtainable from fermentation processes. researchgate.netallfordrugs.com Another efficient method involves a one-pot procedure using furan (B31954) and Cbz-protected glycol aldehyde. nih.gov
The versatility of the hexahydrofuro[2,3-b]furan (B8680694) scaffold extends beyond HIV inhibitors. For example, derivatives like (3R,3aS,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-(4-((4-(acryloyloxy)butoxy)carbonyloxy)benzoyloxy)benzoate) are utilized as reactive mesogens in the field of liquid crystals. synthon-chemicals.com Furthermore, chiral amino alcohol derivatives of the related isomannide (B1205973) scaffold, such as (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-6-amino-3-ol, are explored as chiral inducers and organocatalysts. thieme-connect.de
Strategies for Incorporation into Larger Systems via Coupling Reactions
The integration of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol building block into a larger molecular framework, such as the backbone of an HIV protease inhibitor, is typically achieved through a coupling reaction involving its hydroxyl group. A common and effective strategy is alkoxycarbonylation. acs.org
This process involves activating the hydroxyl group of the furanol to facilitate its reaction with an amine group on the partner molecule. A widely used method is the conversion of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol into an activated mixed carbonate, such as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl carbonate. niscpr.res.in This activated intermediate can then react smoothly with a primary or secondary amine on the target scaffold to form a stable carbamate (B1207046) linkage.
For example, in the synthesis of a diastereomer of Darunavir, the key coupling step is the reaction between 4-amino-N-((2S,3R)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide and (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl carbonate. niscpr.res.in This reaction proceeds in high yield to form the final coupled product, demonstrating the efficiency of this carbamate-forming strategy. niscpr.res.in
The table below outlines a representative coupling reaction used in the synthesis of a Darunavir analogue.
| Reactant 1 | Reactant 2 | Product | Linkage Type | Ref. |
| 4-amino-N-((2S,3R)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl carbonate | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (2R,3S)-4-(4-amino-N-isobutyl phenyl sulfonamido)-3-hydroxy-1-phenylbutan-2-yl-carbamate | Carbamate | niscpr.res.in |
This strategy highlights a robust and scalable method for incorporating the critical bis-THF chiral auxiliary into complex, biologically active molecules.
Development of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Derivatives for Specific Synthetic Targets
The demand for enantiomerically pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol as a key intermediate for pharmaceuticals has driven the development of numerous efficient and stereoselective synthetic routes. acs.orgnih.gov Early methods based on radical cyclization or photochemical reactions were often not amenable to large-scale production or suffered from cost inefficiencies. acs.org
More recent and practical approaches focus on stereoselective synthesis starting from readily available chiral precursors. One successful strategy employs S-2,3-O-isopropylideneglyceraldehyde as the source of chirality. acs.orgnih.gov The key steps in this route involve a diastereoselective Michael addition of nitromethane (B149229), followed by a Nef oxidation, cyclization to a lactone acetal (B89532) intermediate, and subsequent reduction and a second cyclization to yield the final bis-THF alcohol. acs.orgnih.gov
Another innovative approach utilizes a one-step diastereoselective cyclization of glycolaldehyde (B1209225) and 2,3-dihydrofuran (B140613), catalyzed by tin(II) triflate in combination with chiral ligands like BINAP. researchgate.netnih.gov This method can achieve a high diastereomeric ratio, and the enantiomeric purity is further enhanced through a subsequent enzymatic resolution step, affording the target compound in high yield and up to 99% enantiomeric excess. nih.govresearchgate.netnih.gov
The table below summarizes key findings from different synthetic strategies developed to produce this vital chiral building block.
| Starting Material(s) | Key Reaction(s) | Catalyst/Reagent | Achieved Purity | Ref. |
| S-2,3-O-isopropylideneglyceraldehyde, Nitromethane | Michael Addition, Nef Oxidation, Cyclization | DBU, NaOMe, H₂SO₄ | Predominantly syn congeners | acs.orgnih.gov |
| Furan, Cbz-protected glycol aldehyde | [2+2]-Photocycloaddition, Hydrogenation, Kinetic Resolution | Lipase (B570770) | Up to 99% ee | nih.gov |
| Glycolaldehyde, 2,3-dihydrofuran | Diastereoselective Cycloaddition, Enzymatic Resolution | Sn(OTf)₂ / Chiral Ligands | Diastereoselectivity up to 98:2 | researchgate.netnih.gov |
| Monopotassium isocitrate | Reduction of tertiary amide, In situ cyclization | Lithium aluminum hydride | 55% overall yield | researchgate.net |
These diverse synthetic pathways underscore the importance of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol and provide robust methods for its preparation, ensuring its continued availability for the synthesis of life-saving medicines. google.comgoogle.com
Synthesis of Analogues and Derivatives of the Hexahydrofuro 2,3 B Furan Scaffold
Modification of the Hydroxyl Group and other Functionalities
The hydroxyl group on the hexahydrofuro[2,3-b]furan (B8680694) ring is a primary target for chemical modification, allowing for the attachment of various functional groups to modulate the molecule's properties. pjmhsonline.comnih.gov These modifications are crucial for creating derivatives with enhanced biological activity or for preparing intermediates for more complex syntheses.
Common strategies for hydroxyl group transformation include:
Esterification: The hydroxyl group can be converted into an ester, such as an acetate. For example, (3R, 3aS, 6aR)-Hexahydrofuro [2,3-b] furan-3-ol can be acetylated to form (3R, 3aS, 6aR)-Hexahydrofuro [2,3-b] furan-3-yl acetate. google.com
Carbonate Formation: A key modification involves converting the alcohol into an activated carbonate, such as a 4-nitrophenyl carbonate. pharmaffiliates.com This derivative, (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate, is a stable, crystalline intermediate that facilitates the coupling of the scaffold to other molecules, notably in the synthesis of HIV protease inhibitors like Darunavir. pharmaffiliates.comacs.org
Conversion to Other Functional Groups: Advanced methods allow for the chemoselective conversion of hydroxyl groups into other functionalities. This includes transformation into azides or thiols, which can serve as chemical handles for further conjugation. nih.gov For instance, tosylation of the hydroxyl group followed by displacement with sodium azide (B81097) can introduce an azide moiety. nih.gov
These modifications are pivotal in pharmaceutical development, where the core scaffold is a key intermediate in synthesizing complex drug molecules, especially antiviral medications. myskinrecipes.com
Table 1: Examples of Hydroxyl Group Modifications
| Starting Material | Reagent(s) | Product | Application/Significance | Source(s) |
| (3R, 3aS, 6aR)-Hexahydrofuro [2,3-b] furan-3-ol | Acetic Anhydride (B1165640) / Base | (3R, 3aS, 6aR)-Hexahydrofuro [2,3-b] furan-3-yl acetate | Ester derivative | google.com |
| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | 4-Nitrophenyl chloroformate | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate | Activated intermediate for coupling reactions (e.g., Darunavir synthesis) | pharmaffiliates.com |
| Primary/Secondary Alcohols | Ph₃P, DDQ, n-Bu₄NN₃ | Alkyl Azides | Conversion to an alternative chemical handle | nih.gov |
Stereoisomeric Derivatives (e.g., (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol)
The stereochemistry of the hexahydrofuro[2,3-b]furan scaffold is critical for its biological function. Consequently, significant effort has been dedicated to the synthesis of its various stereoisomers. The specific arrangement of substituents at the chiral centers dramatically influences the molecule's three-dimensional shape and its ability to interact with biological targets.
Key stereoisomers include:
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: This is a key intermediate in the synthesis of the HIV protease inhibitor Darunavir. acs.orgnih.gov Numerous synthetic routes have been developed to produce this specific isomer in high optical purity. acs.orgresearchgate.netnih.gov
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol: This enantiomer of the Darunavir side chain has also been a subject of synthetic studies. google.comwikidata.orgnih.gov Enantioselective syntheses have been described that start from 3(S)-diethyl maleate (B1232345) to obtain this isomer in high optical purity. google.com
Other Diastereomers: Research has also explored other diastereomers, such as (3S, 3aS, 6aR)-3-Hydroxyhexahydrofuro[2,3-b]furan, which can be prepared via the reduction of the corresponding ketone. allfordrugs.com
The synthesis of these stereoisomers often relies on stereoselective reactions, the use of chiral starting materials (from the "chiral pool"), or enzymatic resolution to separate racemic mixtures. acs.orgresearchgate.netgoogle.com
Table 2: Selected Stereoisomers of Hexahydrofuro[2,3-b]furan-3-ol
| Compound Name | Stereochemistry | Significance | Source(s) |
| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | R, S, R | Key intermediate for Darunavir | acs.orgnih.gov |
| (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol | S, R, S | Enantiomer of the Darunavir side chain | google.comwikidata.orgnih.gov |
| (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | S, S, R | Diastereomer | allfordrugs.com |
Furo[2,3-b]furan Derivatives with Varying Substitution Patterns
Beyond modifying the hydroxyl group, researchers have introduced a variety of substituents at other positions on the furo[2,3-b]furan rings to create a broad range of derivatives. These substitutions can alter the electronic properties, solubility, and steric profile of the molecule, leading to new biological activities. ijabbr.com
Examples of such derivatives include:
Oxo Derivatives: The introduction of a carbonyl group creates lactone derivatives. For example, cis-fused perhydro-5-oxofuro[2,3-b]furan derivatives have been synthesized stereoselectively. researchgate.net
Halogenated Derivatives: Electrophilic substitution reactions can introduce halogen atoms onto the furan (B31954) ring, although the annelated pyrazine (B50134) ring in related furo[2,3-b]pyrazines deactivates the furan ring. researchgate.net
Fused Aromatic Derivatives: The core furan ring can be fused to other aromatic systems, such as in benzo[b]furan derivatives. These compounds have been synthesized with various substituents on the benzene (B151609) ring, such as nitro and amino groups, which can be further modified. mdpi.com
The synthesis of these derivatives often involves multi-step sequences, starting from functionalized precursors and building the furo[2,3-b]furan scaffold or modifying a pre-existing one.
Table 3: Examples of Substituted Furo[2,3-b]furan Analogues
| Derivative Type | Substitution Pattern | Synthetic Approach | Source(s) |
| Oxofuro[2,3-b]furans | Carbonyl group on the furan ring (e.g., at C-5) | Ozonolysis and acid-mediated acetalization | researchgate.net |
| Furo[2,3-b]pyrazines | Nitrogen atoms in the second ring, with various substituents | Ring closure of 1,4-diketones | researchgate.net |
| Benzo[b]furans | Fused benzene ring with various substituents (e.g., -NO₂, -NH₂, -OMe) | Cyclization reactions (e.g., Larock-type coupling) | mdpi.com |
Expansion or Contraction of Ring Systems based on the Core Scaffold
Modifying the size of the heterocyclic rings within the core scaffold represents a more profound structural change, leading to related but distinct chemical entities. These ring-expanded or ring-contracted analogues can exhibit different conformational preferences and, therefore, different biological profiles.
Ring Expansion: An example of ring expansion is the synthesis of (3S, 3aR, 7aS)-3-hydroxyhexahydrofuro[2,3-b]pyran. allfordrugs.com This compound replaces one of the five-membered tetrahydrofuran (B95107) rings with a six-membered tetrahydropyran (B127337) ring, creating a 5/6 fused ring system instead of the original 5/5 system.
Ring Opening: Under certain conditions, the ring system can undergo cleavage. For instance, a 3-lithio derivative of a furo[2,3-b]pyrazine was reported to undergo ring opening upon protonation, yielding a pyrazone-substituted acetylene. researchgate.net While this is a destructive modification, it demonstrates the reactivity of the scaffold and a potential route to highly modified, acyclic derivatives.
Research into the systematic expansion or contraction of the hexahydrofuro[2,3-b]furan ring system is less common than derivatization of the existing scaffold. However, these examples show that the fundamental structure can be altered to create novel molecular frameworks.
Future Research Directions in 3r,3as,6ar Hexahydrofuro 2,3 B Furan 3 Ol Chemistry
Advancements in Green Chemistry and Sustainable Synthetic Routes
The greenness of various synthetic pathways has been quantitatively compared using metrics such as the E-factor (which measures waste generated) and solvent intensity (SI). semanticscholar.org For instance, a comparative study of three different routes to the bis-THF alcohol highlighted the impact of the chosen "chirotechnology"—the method used to obtain the correct stereochemistry—on waste generation and economic viability. semanticscholar.org
| Route D | Glycolaldehyde (B1209225), 2,3-dihydrofuran (B140613) | Organocatalytic condensation, enzymatic optical resolution | One-step diastereoselective synthesis with up to 98:2 dr. researchgate.netnih.gov |
Future research will likely continue to explore bio-based feedstocks and chemoenzymatic routes, which combine chemical and enzymatic steps to improve sustainability. unipi.itgoogle.com Optimizing reaction conditions to reduce solvent usage and energy consumption while maximizing yield and purity remains a critical goal. semanticscholar.org
Development of Novel Catalytic Systems for Enantioselective Synthesis
Achieving the precise (3R,3aS,6aR) stereochemistry is paramount, making the development of novel enantioselective catalytic systems a major research area. semanticscholar.orgresearchgate.net Various strategies have been successfully employed, including organocatalysis, biocatalysis, and metal-based catalysis.
Organocatalytic methods have shown significant promise. For example, Schreiner's thiourea (B124793) catalyst has been used to catalyze the condensation of 1,2-dihydrofuran and glycolaldehyde. researchgate.net This is often followed by an enzymatic kinetic resolution to achieve high enantiopurity (>99% ee). researchgate.net A diphenylprolinol-catalyzed cross-aldol reaction has also been used as a key step in an efficient synthesis. researchgate.net
Enzymatic methods are highly valued for their exceptional selectivity under mild conditions. google.com Lipase-catalyzed kinetic resolution is a frequently used technique to separate the desired enantiomer from a racemic mixture, as demonstrated in a one-pot synthesis involving a photocycloaddition followed by hydrogenation. researchgate.netnih.gov This chemoenzymatic approach afforded the target compound in high yield and excellent enantiomeric excess. nih.gov
Metal-based catalytic systems are also being explored. A one-step synthesis of the bis-furan alcohol has been achieved through a cyclization reaction catalyzed by systems formed from tin(II) triflate and chiral ligands like BINAP. nih.gov Palladium-catalyzed asymmetric hydroalkoxylation of ene-alkoxyallene combined with ring-closing metathesis represents a sequential metal catalysis approach for synthesizing the hexahydro-furofuran-3-ol core. acs.org
Table 2: Overview of Catalytic Systems for Synthesizing the Hexahydrofuro[2,3-b]furan-3-ol Core
| Catalyst Type | Catalyst Example | Reaction Type | Key Outcome | Reference |
|---|---|---|---|---|
| Organocatalyst | Schreiner's thiourea | Condensation | Catalyzes initial C-C bond formation. | researchgate.net |
| Organocatalyst | Diphenylprolinol | Cross-aldol reaction | Highly enantio- and diastereoselective key step. | researchgate.net |
| Biocatalyst | Lipase (B570770) | Kinetic Resolution | Achieves high enantiomeric purity (>99% ee). researchgate.netnih.govresearchgate.net | researchgate.netnih.govresearchgate.net |
| Metal Catalyst | Tin(II) triflate / BINAP | Cycloaddition | One-step diastereoselective synthesis (up to 98:2 dr). | nih.gov |
| Metal Catalyst | Palladium complex | Hydroalkoxylation | Part of a sequential catalysis for core synthesis. | acs.org |
Exploration of New Chemical Reactivity and Transformation Pathways
Research into the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has uncovered a variety of useful chemical transformations and reactivity patterns. The core of the molecule is typically constructed through cyclization reactions. nih.gov
Several key transformation pathways have been established:
Michael Addition/Nef Reaction Cascade: Two efficient routes start from S-2,3-O-isopropylideneglyceraldehyde. nih.govacs.org These routes rely on a diastereoselective Michael addition of nitromethane (B149229), followed by a Nef oxidation and subsequent cyclization to form the bicyclic system. nih.govacs.org
Photocycloaddition: A [2+2]-photocycloaddition between furan (B31954) and a protected glycol aldehyde serves as the initial step in a one-pot synthesis, forming the key bicyclic intermediate. researchgate.netnih.gov
Reductive Cyclization: A practical synthesis from monopotassium isocitrate involves the reduction of an amide and ester functionalities with lithium aluminum hydride, which, after acidic workup, leads to an in situ cyclization to form the final furofuranol structure. researchgate.netallfordrugs.com
Ozonolysis: Synthesis routes involving the ozonolysis of alkene precursors have also been described, though some are considered less cost-efficient for large-scale production. acs.orggoogle.com
The reactivity of the hydroxyl group in the final compound is also critical, as it is the site for coupling with the rest of the protease inhibitor structure. This is typically achieved by activating the alcohol, for example, by converting it into a mixed carbonate, such as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate, which then reacts with the amine component of the drug. acs.orggoogle.comsigmaaldrich.compharmaffiliates.com
Future research will likely explore novel cyclization strategies and tandem reactions that can construct the complex, stereochemically rich core in fewer steps and with greater efficiency. Understanding the reactivity of various intermediates can lead to the design of more streamlined and robust synthetic pathways.
Applications in Diversified Synthetic Methodologies
The primary application of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is as a high-affinity P2 ligand in the synthesis of HIV protease inhibitors. researchgate.netresearchgate.net Its unique, rigid, and stereochemically defined structure is crucial for binding to the active site of the HIV protease enzyme, particularly in drug-resistant viral strains. semanticscholar.orgacs.org
Its application is central to the synthesis of Darunavir, where it is coupled with the main body of the inhibitor via a carbamate (B1207046) linkage. google.com The bis-THF moiety is also a key component of other PIs such as Brecanavir. researchgate.netresearchgate.net The stability and defined reactivity of the compound make it a reliable building block in complex organic synthesis. myskinrecipes.com
While its role in antiviral drug development is well-established, future research could explore its application in other areas of medicinal chemistry or as a chiral building block for the synthesis of other biologically active molecules or natural products. The rigid furo[2,3-b]furan scaffold could be used to create novel molecular structures with unique three-dimensional shapes, potentially leading to the discovery of new therapeutic agents. myskinrecipes.com The development of efficient synthetic routes to all possible stereoisomers of the bis-THF alcohol further broadens its potential application in structure-activity relationship (SAR) studies. researchgate.net
Deepening Theoretical Understanding of Structure-Reactivity Relationships
The stereochemistry of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is critical to its function. The molecule has three stereogenic centers, but due to the rigidity of the fused bicyclic ring system, only the cis-fused stereoisomers are thermodynamically stable. google.com This reduces the number of accessible isomers and simplifies, to some extent, the synthetic challenge.
Computational studies and theoretical modeling can provide deeper insight into the transition states of these reactions, helping to explain the observed stereochemical outcomes. rochester.edu Such studies can rationalize the high stereoselectivity of certain catalysts and guide the design of new, even more selective systems. For instance, understanding how a catalyst and substrate interact at a molecular level can enable the rational modification of the catalyst to improve performance.
Future theoretical work will likely focus on:
Modeling the reaction pathways of novel catalytic systems to predict their efficiency and selectivity.
Analyzing the conformational landscape of reaction intermediates to better understand the origins of diastereoselectivity.
Elucidating the non-covalent interactions that govern enzyme-substrate binding in biocatalytic resolutions.
A deeper theoretical grasp of the structure-reactivity relationships will be invaluable for the rational design of next-generation synthetic routes that are not only more efficient and sustainable but also capable of producing this vital pharmaceutical intermediate with even greater precision.
Q & A
Q. What are the recommended synthetic routes for (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol?
The compound is synthesized via stereoselective reduction of ketone intermediates. A validated method involves NaBH₄ reduction of (3aS,6aR)-3-oxohexahydrofuro[2,3-b]furan in ethanol at -18°C, yielding 74% of the product with >96% purity (GC-MS). Catalytic hydrogenation or enzymatic resolution may also be employed for enantiomeric control .
Q. How should researchers handle and store this compound to ensure stability?
Store at 2–8°C in airtight containers under inert gas. The compound is slightly soluble in chloroform and ethyl acetate (heated) but degrades in polar protic solvents. Use PPE: nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .
Q. What spectroscopic methods are critical for structural characterization?
Key techniques include:
Q. What safety protocols are essential during experimental workflows?
Conduct reactions in fume hoods with spill trays. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How does stereochemistry influence synthetic pathways and biological activity?
The (3aS,6aR) configuration is critical for Darunavir’s HIV-1 protease inhibition. Stereochemical mismatches reduce binding affinity by >100-fold. Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to preserve configuration during synthesis .
Q. What strategies improve enantiomeric purity in large-scale synthesis?
Q. How can X-ray crystallography validate reaction intermediates?
Co-crystallize intermediates with heavy atoms (e.g., PtCl₄) for structure elucidation. For example, dibenzoate derivatives of related furanones have been resolved to 1.8 Å resolution, confirming fused-ring conformations .
Q. What computational tools predict reactivity and binding interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
